
Rp-dGTP|AS
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Rp-dGTP|AS, also known as Rp-deoxyguanosine triphosphate alpha-S, is a modified nucleotide analog. It is an enantiomer of the deoxynucleoside triphosphate alpha-S nucleotide, where one of the non-bridging oxygens in the alpha position of the phosphate group is replaced by sulfur. This compound serves as a substrate for SAMHD1, a critical regulator of cellular deoxynucleoside triphosphate levels that curtails the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Rp-dGTP|AS involves the modification of 2’-deoxyguanosine triphosphate (dGTP). The key step in the synthesis is the replacement of one of the non-bridging oxygens in the alpha position of the phosphate group with sulfur. This can be achieved through a series of phosphorylation and sulfurization reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated synthesizers. The process includes the purification of the final product using high-performance liquid chromatography (HPLC) to ensure high purity and yield .
Analyse Des Réactions Chimiques
Types of Reactions
Rp-dGTP|AS undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by the SAMHD1 tetrameric complex, resulting in the formation of 2’-deoxynucleosides and triphosphates.
Substitution: The sulfur atom in the alpha position can participate in substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Requires the presence of the SAMHD1 enzyme complex.
Substitution: Typically involves nucleophilic reagents under mild conditions.
Major Products Formed
Applications De Recherche Scientifique
Rp-dGTP|AS has several scientific research applications, including:
Mécanisme D'action
Rp-dGTP|AS exerts its effects by serving as a substrate for the SAMHD1 enzyme complex. The SAMHD1 tetrameric complex facilitates the hydrolysis of this compound into 2’-deoxynucleosides and triphosphates. This hydrolysis process is crucial for regulating cellular deoxynucleoside triphosphate levels and curtailing the replication of viruses such as HIV-1 in CD4+ myeloid lineage and resting T cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rp-dCTP|AS: Similar to Rp-dGTP|AS but with a cytosine base.
Rp-dTTP|AS: Contains a thymine base instead of guanine.
Uniqueness
This compound is unique due to its specific interaction with the SAMHD1 enzyme complex, which plays a critical role in regulating cellular deoxynucleoside triphosphate levels and inhibiting viral replication. This specificity makes it a valuable tool in virology and molecular biology research .
Propriétés
Formule moléculaire |
C10H16N5O12P3S |
|---|---|
Poids moléculaire |
523.25 g/mol |
Nom IUPAC |
[[(2R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H16N5O12P3S/c11-10-13-8-7(9(17)14-10)12-3-15(8)6-1-4(16)5(25-6)2-24-30(23,31)27-29(21,22)26-28(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,31)(H2,18,19,20)(H3,11,13,14,17)/t4?,5-,6-,30?/m1/s1 |
Clé InChI |
IOCRYHATDKHWPM-DIYBILHSSA-N |
SMILES isomérique |
C1[C@@H](O[C@@H](C1O)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=C(NC3=O)N |
SMILES canonique |
C1C(C(OC1N2C=NC3=C2N=C(NC3=O)N)COP(=S)(O)OP(=O)(O)OP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


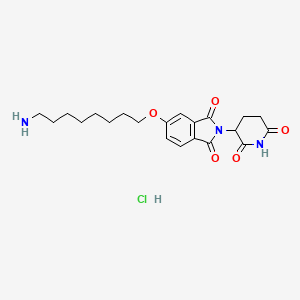
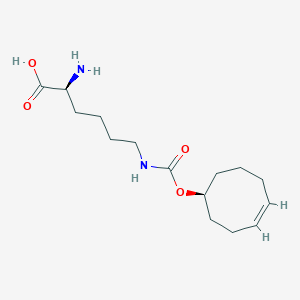
![(Z)-9-[3-[(2Z,5Z)-undeca-2,5-dienyl]oxiran-2-yl]non-7-enoic acid](/img/structure/B12384457.png)
![1-[(2R)-2-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-boronoethyl]triazole-4-carboxylic acid](/img/structure/B12384461.png)
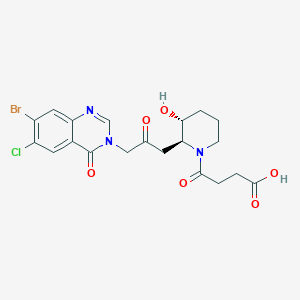
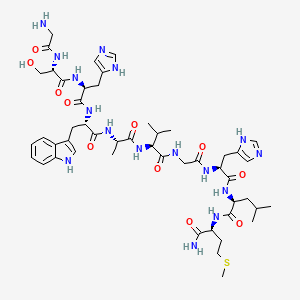
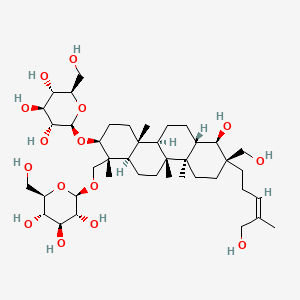
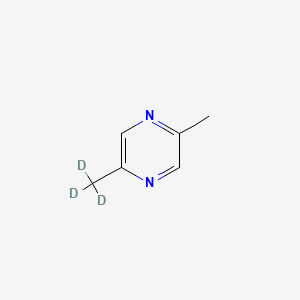
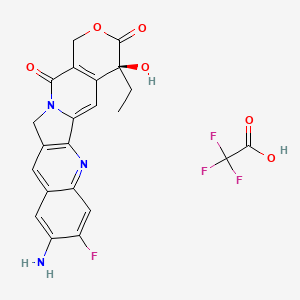

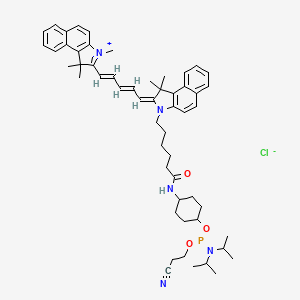
![disodium;4',5'-dibromo-2',7'-dinitro-3-oxospiro[2-benzofuran-1,9'-xanthene]-3',6'-diolate](/img/structure/B12384505.png)
![8-[[4-[4-[(4-Nitrobenzoyl)amino]phenyl]benzoyl]amino]naphthalene-1-sulfonic acid](/img/structure/B12384510.png)

